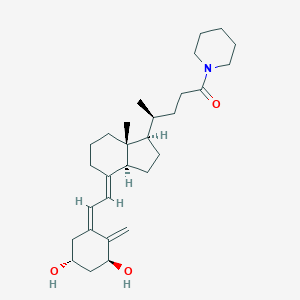

Ecalcidene

Description

Structure

3D Structure

Properties

CAS No. |

150337-94-3 |

|---|---|

Molecular Formula |

C29H45NO3 |

Molecular Weight |

455.7 g/mol |

IUPAC Name |

(4S)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one |

InChI |

InChI=1S/C29H45NO3/c1-20(9-14-28(33)30-16-5-4-6-17-30)25-12-13-26-22(8-7-15-29(25,26)3)10-11-23-18-24(31)19-27(32)21(23)2/h10-11,20,24-27,31-32H,2,4-9,12-19H2,1,3H3/b22-10+,23-11-/t20-,24+,25+,26-,27-,29+/m0/s1 |

InChI Key |

DXWZPQRKPXFQGC-QCUPEZPBSA-N |

SMILES |

CC(CCC(=O)N1CCCCC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Isomeric SMILES |

C[C@@H](CCC(=O)N1CCCCC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |

Canonical SMILES |

CC(CCC(=O)N1CCCCC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Synonyms |

1-(1,3-dihydroxy-24-oxo-9,10-secochola-5,7,10(19)-trien-24-yl)piperidine ecalcidene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ecalcidene

Total Synthesis Routes of Ecalcidene

Total synthesis of complex molecules like this compound involves constructing the complete structure from simpler, readily available precursors through a series of controlled chemical reactions. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the principles of total synthesis for complex organic molecules, including those with multiple stereocenters, are relevant. msu.edursc.orgnih.govchemrxiv.org

Key Reaction Strategies and Stereochemical Control in this compound Synthesis

Key reaction strategies in the synthesis of complex organic molecules often involve the formation of carbon-carbon bonds and the introduction or transformation of functional groups. msu.edu Stereochemical control is crucial in the synthesis of molecules with defined three-dimensional structures, such as this compound, which possesses several stereocenters. nih.govmsu.eduuni.lu Achieving selective formation of desired stereoisomers is a significant challenge and often relies on strategies like using chiral reagents, catalysts, or auxiliaries, as well as controlling reaction conditions to favor specific transition states. harvard.edumasterorganicchemistry.commasterorganicchemistry.comyoutube.com Diastereoselective and enantioselective reactions are fundamental tools employed to control the relative and absolute stereochemistry during synthesis. youtube.com

Semisynthetic Approaches to this compound Analogues and Derivatives

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce the desired analogue or derivative. nih.govnih.gov This approach can be advantageous when the natural precursor is more readily accessible than the products of a total synthesis.

Derivatization Strategies for this compound Structural Modification

Derivatization strategies for structural modification of compounds like this compound can involve introducing new functional groups, altering existing ones, or modifying the carbon skeleton. nih.govuni.lunih.govphysiology.orgxml-journal.net These modifications can be undertaken to explore the structure-activity relationship of the compound or to improve its properties. Chemical derivatization techniques can also be used in analytical methods to enhance detection or separation. nih.govphysiology.orgxml-journal.netnih.gov For instance, derivatization can make polar compounds more amenable to techniques like gas chromatography-mass spectrometry (GC/MS). nih.gov A study investigated the degradation chemistry of a vitamin D analogue (this compound) using techniques involving chemical derivatization. nih.govphysiology.orgxml-journal.net

Exploration of Precursors for this compound Semisynthesis

The exploration of precursors for the semisynthesis of this compound would involve identifying naturally occurring compounds with structural similarities to this compound that can be readily converted through a limited number of chemical transformations. While the search results did not explicitly name precursors used for this compound semisynthesis, the concept involves using a complex natural product as a starting point for synthesizing related analogues or derivatives. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. gctlc.orgessentialchemicalindustry.orgnih.govrsc.orgacs.org The 12 principles of green chemistry provide a framework for achieving this, including preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and using renewable feedstocks. gctlc.orgessentialchemicalindustry.orgacs.org Minimizing or avoiding unnecessary derivatization steps, which require additional reagents and generate waste, is also a key principle. acs.org Utilizing catalytic reagents, which are often more selective and can reduce energy demand, is another important aspect of green synthesis. essentialchemicalindustry.orgacs.org

Molecular and Preclinical Mechanistic Investigations of Ecalcidene

Ecalcidene Interactions with Molecular Targets (e.g., receptors, enzymes)

The biological effects of this compound are initiated by its binding to specific intracellular proteins, which include the Vitamin D Receptor (VDR) and enzymes involved in the metabolic pathways of vitamin D analogs.

This compound, as a vitamin D analog, is designed to interact with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. wikipedia.org Upon binding its ligand, such as the active form of vitamin D (calcitriol), the VDR undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). wikipedia.org This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. wikipedia.org This binding event initiates either the expression or repression of numerous genes, thereby controlling a wide array of physiological processes, including mineral metabolism and immune function. wikipedia.org

While specific binding affinity values (e.g., Kᵢ or IC₅₀) for this compound are not extensively detailed in publicly available literature, the methodology for determining such parameters is well-established. A common approach is the use of competitive binding assays. For instance, a split-luciferase biosensor assay can be employed, where the VDR is part of a system that generates a luminescent signal upon ligand binding. The affinity of a test compound like this compound is determined by its ability to compete with a known ligand and reduce the signal, with the 50% effective concentration (EC₅₀) indicating its relative binding strength. nih.gov

It is important to note that binding affinity alone does not solely determine the biological potency of a VDR ligand. The stability of the ligand-receptor complex and the ligand's susceptibility to metabolic degradation are also critical factors. For example, the vitamin D analog Eldecalcitol exhibits an eightfold lower binding affinity for the VDR compared to calcitriol (B1668218), yet it demonstrates 100 times greater potency in suppressing parathyroid hormone in certain in vitro models. This enhanced activity is attributed to its resistance to metabolic breakdown. nih.gov

The biological activity of vitamin D analogs like this compound is significantly influenced by enzymes that regulate their concentration and lifespan. A key enzyme in this process is the 25-hydroxyvitamin D₃-24-hydroxylase, encoded by the CYP24A1 gene. This enzyme is central to the catabolism (breakdown) of vitamin D metabolites, including 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃], the body's active form of vitamin D. nih.gov By inactivating these molecules, CYP24A1 acts as a crucial negative regulator of vitamin D signaling. nih.govnih.gov

The interaction of this compound with CYP24A1 has not been specifically documented. However, the resistance of other vitamin D analogs to degradation by this enzyme is a key determinant of their enhanced potency. nih.gov If this compound is a poor substrate for CYP24A1, it would have a longer half-life within target cells, leading to a more sustained activation of the VDR and a stronger downstream biological response. Inhibition of CYP24A1 activity by specific compounds has been shown to increase the local levels of active vitamin D, thereby enhancing its effects on gene expression. nih.gov

Furthermore, VDR activation is known to modulate inflammatory pathways, which involve a host of enzymes. Assays to screen for the inhibition of key inflammatory enzymes are critical in drug discovery. The table below outlines several common in vitro enzyme inhibition assays that are relevant for assessing the potential anti-inflammatory properties of compounds that act through pathways modulated by VDR signaling.

| Enzyme Target | Function in Inflammation | Assay Principle | Typical Positive Control |

|---|---|---|---|

| Cyclooxygenase (COX-1/COX-2) | Catalyzes the production of prostaglandins, which are pro-inflammatory mediators. | Measures the inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) H2, often detected via a colorimetric co-substrate reaction. mdpi.commdpi.com | Celecoxib, Ibuprofen mdpi.com |

| 5-Lipoxygenase (5-LOX) | Catalyzes the production of leukotrienes, another class of inflammatory mediators. | Monitors the inhibition of arachidonic acid conversion to leukotrienes, typically measured by spectrophotometry. jddtonline.info | Quercetin jddtonline.info |

| Hyaluronidase | Breaks down hyaluronic acid in the extracellular matrix, contributing to tissue degradation during inflammation. | Measures the compound's ability to prevent the enzymatic degradation of hyaluronic acid. jddtonline.info | Indomethacin jddtonline.info |

| Proteinases (e.g., Trypsin) | Contribute to tissue damage and facilitate immune cell migration to inflammatory sites. | Assesses the inhibition of a protein substrate (e.g., casein) breakdown by the enzyme. jddtonline.info | - |

This compound Effects on Cellular Processes (in non-human cellular models)

The interaction of this compound with its molecular targets translates into the modulation of complex cellular processes, including intracellular signaling cascades and the regulation of gene and protein expression.

While direct studies on this compound's impact on specific signaling pathways are limited, its action as a VDR agonist implicates it in the modulation of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a central regulator of the immune response and inflammation. nih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α), a kinase complex (IKK) phosphorylates IκBα. This phosphorylation marks IκBα for polyubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of a wide range of pro-inflammatory genes. nih.gov

VDR signaling has been shown to exert anti-inflammatory effects by directly interfering with this pathway. Mechanistically, the activated VDR can inhibit NF-κB activation, thereby preventing the transcription of its target genes. researchgate.net This suggests that a primary mechanism by which this compound may exert its effects in cellular models is through the VDR-mediated suppression of the NF-κB signaling pathway.

The ultimate functional outcome of VDR activation by a ligand like this compound is a change in the expression profile of target genes and, consequently, the cellular proteome. High-throughput gene expression profiling techniques, such as microarrays and RNA-Seq, are used to identify the full spectrum of genes regulated by a compound. nih.gov

Although a specific gene expression profile for this compound has not been published, studies on vitamin D and other VDR agonists in various non-human cell models have identified numerous target genes. A primary example is the CYP24A1 gene itself, which is strongly induced by VDR activation as part of a negative feedback loop. nih.gov Other studies have shown that treatment of keloid-derived keratinocytes with vitamin D, especially when combined with a CYP24A1 inhibitor, significantly alters the expression of profibrotic genes, including a decrease in periostin and hyaluronan synthase 2. nih.gov

Proteomic analysis, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), provides a global view of the changes in protein abundance within a cell or in its secretome (secreted proteins) in response to a compound. nih.govmdpi.com This approach can reveal the downstream consequences of altered gene expression and identify novel protein targets or biomarkers. For this compound, a proteomics study could identify specific proteins involved in inflammation, cell proliferation, or differentiation whose levels are altered following treatment, providing deeper insight into its cellular mechanism of action.

Biophysical Characterization of this compound-Target Interactions

Understanding the interaction between this compound and the VDR at a molecular level requires biophysical characterization, primarily through techniques like X-ray crystallography. While the crystal structure of this compound complexed with the VDR is not available, extensive structural data exists for the VDR's Ligand-Binding Domain (LBD) in complex with calcitriol and other potent analogs. nih.gov These structures provide a detailed blueprint of the ligand-binding pocket and the nature of the protein-ligand interactions.

The VDR LBD forms a hydrophobic pocket composed of several alpha-helices. The ligand is anchored within this pocket through a series of specific hydrogen bonds and van der Waals contacts. nih.gov Crystal structures show that the A-ring of VDR ligands, containing the critical hydroxyl groups, is oriented towards one end of the pocket, while the aliphatic side chain extends towards the other. The 25-hydroxyl group on the side chain of ligands like calcitriol forms crucial hydrogen bonds with two histidine residues (His-305 and His-397), which serve as a key anchor point. nih.gov

Upon ligand binding, the VDR LBD adopts a specific "agonist" conformation. A critical feature of this conformation is the positioning of helix 12 (H12), which folds over the ligand-binding pocket, creating a stable surface. This surface, known as the Activation Function 2 (AF2) domain, is essential for the recruitment of transcriptional coactivator proteins. These coactivators contain LXXLL motifs that bind directly to the AF2 surface, bridging the VDR-RXR heterodimer to the general transcription machinery and initiating gene expression. nih.gov It is through this precise, ligand-induced conformational change that this compound would be expected to initiate its biological effects.

| Biophysical Feature | Description | Significance |

|---|---|---|

| Ligand-Binding Pocket (LBP) | A predominantly hydrophobic cavity within the VDR's Ligand-Binding Domain (LBD) that accommodates the ligand. | The shape and chemical nature of the pocket determine ligand specificity and affinity. nih.gov |

| Key Hydrogen Bonds | Specific interactions between the ligand's hydroxyl groups and amino acid residues in the LBP, such as His-305 and His-397 for the side chain. nih.gov | These bonds are critical for anchoring the ligand in the correct orientation and stabilizing the active conformation of the receptor. nih.gov |

| Agonist Conformation | The specific three-dimensional structure the VDR LBD adopts upon binding an activating ligand like this compound. | This conformation is required for the subsequent recruitment of coactivator proteins. nih.gov |

| Activation Function 2 (AF2) Domain | A surface region on the LBD, formed in part by helix 12, that becomes functional in the agonist conformation. | Serves as the direct binding site for LXXLL motifs of transcriptional coactivators, linking the receptor to the transcriptional machinery. nih.gov |

In Vivo Mechanistic Investigations of this compound in Animal Models (excluding human clinical efficacy)

This compound, a 1-hydroxyvitamin D analogue, has been investigated in preclinical settings to elucidate its mechanism of action in skin pathologies. While development for psoriasis and acne has been discontinued, the in vivo studies on related Vitamin D analogues in various animal models provide a clear framework for understanding the biological effects of this class of compounds on the skin. These investigations have primarily focused on the well-established properties of Vitamin D analogues: regulation of keratinocyte function and modulation of the cutaneous immune response.

Animal models, particularly murine models of psoriasis, have been instrumental in dissecting the therapeutic mechanisms of Vitamin D analogues. These models can be induced by various methods, such as the topical application of imiquimod (B1671794) (IMQ), which provokes a psoriasis-like skin inflammation characterized by epidermal hyperplasia, inflammatory cell infiltration, and a cytokine profile mimicking human psoriasis.

A primary mechanism of action for Vitamin D analogues in vivo is the normalization of epidermal growth. In psoriatic models, there is uncontrolled proliferation of keratinocytes and aberrant differentiation, leading to the characteristic thickened plaques. Vitamin D analogues have been shown to inhibit this hyperproliferation and promote the terminal differentiation of these skin cells.

In vivo studies using animal models demonstrate that topical application of Vitamin D analogues leads to a significant reduction in epidermal thickness. This is correlated with a decrease in the expression of proliferation markers. For instance, studies on the Vitamin D analogue calcipotriol (B1668217) in a murine psoriasis xenograft model showed a marked reduction in the expression of Ki-67, a cellular marker for proliferation, and cytokeratin 16, a protein abnormally expressed in hyperproliferative epidermis. nih.gov These findings strongly suggest that a key in vivo mechanism of compounds like this compound is the restoration of normal epidermal homeostasis.

| Parameter | Animal Model | Effect of Vitamin D Analogue Treatment | Reference |

| Epidermal Thickness | Murine Psoriasis Xenograft | Significant Reduction | nih.gov |

| Ki-67 Expression | Murine Psoriasis Xenograft | Reduced Expression | nih.gov |

| Cytokeratin 16 Expression | Murine Psoriasis Xenograft | Reduced Expression | nih.gov |

Beyond their effects on keratinocytes, Vitamin D analogues exert potent immunomodulatory effects within the skin, which is a critical component of their mechanism in inflammatory skin diseases. Psoriasis is now understood to be an immune-mediated disease, with a central role for T-cells, particularly T helper 17 (Th17) cells, and the cytokines they produce, such as Interleukin-17 (IL-17) and Interleukin-23 (IL-23).

In vivo investigations in imiquimod-induced psoriasis models have revealed that Vitamin D analogues can suppress the inflammatory cascade. Treatment with the analogue calcipotriol was shown to result in milder psoriasis-like dermatitis compared to vehicle-treated controls. nih.gov This clinical improvement was associated with a reduced accumulation of IL-17A-committed T cells in the affected skin. nih.gov

Furthermore, these analogues can directly target the expression of key inflammatory cytokines. Topical application of calcipotriol abrogated the imiquimod-induced upregulation of Il12b (encoding the p40 subunit of IL-12 and IL-23) and Il23a (encoding the p19 subunit of IL-23) in the epidermis. nih.gov By inhibiting the production of IL-23, a critical cytokine for the expansion and maintenance of Th17 cells, Vitamin D analogues disrupt a key pathway in the pathogenesis of psoriasis. genevadermatology.ch This demonstrates a significant anti-inflammatory action mediated through the suppression of pro-inflammatory cytokine signaling pathways in vivo.

| Inflammatory Marker | Animal Model | Effect of Vitamin D Analogue Treatment | Reference |

| IL-17A Committed T-cells | Imiquimod-induced Psoriasis (Mouse) | Impaired Accumulation in Skin | nih.gov |

| Il12b (IL-23/IL-12p40) mRNA | Imiquimod-induced Psoriasis (Mouse) | Upregulation Abrogated | nih.gov |

| Il23a (IL-23p19) mRNA | Imiquimod-induced Psoriasis (Mouse) | Upregulation Abrogated | nih.gov |

| T-cell Infiltration | Murine Psoriasis Xenograft | Reduced Infiltration | nih.gov |

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies of Ecalcidene

Systematic Modification of Ecalcidene Scaffolds for SAR Analysis

Systematic modification of a compound's scaffold involves making targeted changes to the core structure to probe the impact of different functional groups, substituents, and their positions on biological activity gardp.orgwikipedia.org. This process helps in identifying the key structural features responsible for the observed activity.

Rational Design of this compound Analogues and Derivatives

Rational design involves using knowledge of the target (if known) and the existing active compound's structure to design new molecules with potentially improved properties nih.govacs.org. For this compound, a vitamin D analog, rational design of analogues and derivatives would likely involve modifying the secosteroidal scaffold and the piperidine (B6355638) moiety, guided by SAR principles observed in other vitamin D derivatives nih.gov. Such design aims to synthesize compounds with altered binding affinity to the vitamin D receptor (VDR) or modulated metabolic stability. While the concept of rational design applies to the development of vitamin D analogs like this compound ethz.ch, specific details on the rational design process and the resulting activities of this compound analogues were not available in the provided information.

Elucidation of Key Pharmacophores within this compound Structure

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response pharmacodia.comphysiology.orgfiveable.me. Elucidating the key pharmacophores within the this compound structure would involve identifying the essential functional groups and their spatial arrangement required for its biological activity, presumably through interaction with the VDR. Techniques like conformational analysis and comparison with other active vitamin D analogs are typically used research-solution.com. However, specific details on the elucidated pharmacophores of this compound were not present in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities researchgate.netresearchgate.net. These models allow for the prediction of the activity of new, untested compounds based on their molecular descriptors researchgate.net.

Computational Modeling for this compound Activity Prediction

Computational modeling plays a significant role in modern drug discovery, including the prediction of compound activity. For this compound, computational methods could be used to calculate various molecular descriptors (e.g., electronic, steric, hydrophobic) and build models that predict its biological potency or other relevant activities based on its structure researchgate.net. These models can help prioritize compounds for synthesis and biological testing. While computational modeling is a standard tool in SAR analysis, specific computational models developed or used for predicting this compound's activity were not detailed in the provided information.

Machine Learning Applications in this compound SAR

Machine learning (ML) techniques are increasingly applied in SAR studies and drug discovery to build predictive models from complex biological and chemical data patsnap.com. ML algorithms can identify intricate relationships between structural features and activity that might not be apparent through traditional methods patsnap.com. For this compound, ML could potentially be used to develop sophisticated QSAR models for activity prediction or to analyze large datasets of this compound derivatives and their activities. However, specific applications of machine learning in the SAR analysis of this compound were not found in the provided search results, with the available information on ML in "SAR" primarily pertaining to Synthetic Aperture Radar in remote sensing patsnap.comwikipedia.org.

Structure-Degradation Relationship (SDR) Studies of this compound

Structure-Degradation Relationship (SDR) studies investigate how the chemical structure of a compound influences its stability and the pathways through which it degrades under various conditions. Understanding SDR is critical for formulation development, storage, and predicting the shelf life of a pharmaceutical product patsnap.comethz.ch.

Studies have investigated the degradation chemistry of this compound under different stress conditions, including thermal, acid-induced, and iodine-induced degradation nih.govpatsnap.comethz.chresearchgate.net. These studies utilized analytical techniques such as HPLC-MS, HPLC-NMR, and chemical derivatization to identify degradation products and elucidate degradation pathways nih.govpatsnap.com.

Under thermal stress in solution, this compound undergoes reversible transformation to a pre-Vitamin D type isomer (referred to as isomer 1) nih.govpatsnap.com. At elevated temperatures, this pre-Vitamin D isomer can further cyclize and dehydrate to produce pyrocalciferol (B91607) and isopyrocalciferol (B12761375) type isomers (referred to as isomers 2 and 3) nih.govpatsnap.com.

Acidic conditions lead to the formation of a novel C9-hydroxylated isomer of this compound (referred to as isomer 4) nih.govpatsnap.com. This process is thought to occur via a tachysterol (B196371) type intermediate, followed by acid-facilitated nucleophilic addition of water nih.govpatsnap.com.

In the presence of iodine, both this compound and its pre-Vitamin D type isomer undergo cis/trans isomerization nih.govpatsnap.com.

These degradation studies provide valuable insights into the stability and potential metabolism of this compound, which are important considerations for its pharmaceutical development nih.govpatsnap.com.

Pathways of this compound Degradation under Varied Conditions

The degradation of this compound has been investigated under different stress conditions, including thermal, acidic, and iodine-induced conditions. Forced degradation studies are a common approach in pharmaceutical development to understand a drug substance's intrinsic stability, identify degradation products, and establish degradation pathways. These studies typically involve exposing the substance to elevated temperatures, humidity, oxidation, photolysis, and a range of pH values.

Under thermal stress in solution, this compound undergoes a reversible transformation into a pre-Vitamin D type isomer. This pre-Vitamin D isomer can subsequently cyclize and dehydrate at elevated temperatures to form pyrocalciferol and isopyrocalciferol type isomers.

Acidic conditions lead to the formation of a novel C9-hydroxylated isomer of this compound. This process is thought to occur possibly via a tachysterol type intermediate, followed by the acid-facilitated nucleophilic addition of water.

Iodine has also been shown to induce degradation of this compound.

The investigation of these degradation pathways typically utilizes analytical techniques such as HPLC-MS, HPLC-NMR, and chemical derivatization to identify and characterize the degradation products. Understanding these pathways is essential for developing stability-indicating analytical methods and ensuring the quality and stability of this compound.

Isomerization and Transformation Studies of this compound

Isomerization and transformation are significant aspects of this compound's behavior, particularly given its structural relationship to Vitamin D compounds. Vitamin D compounds are known to undergo various isomerization reactions, including thermal and photochemical transformations.

This compound in solution undergoes a reversible thermal transformation to a pre-Vitamin D type isomer. This is analogous to the thermal isomerization of Vitamin D3 to previtamin D3. At elevated temperatures, this pre-Vitamin D isomer can further transform through cyclization and dehydration reactions, yielding pyrocalciferol and isopyrocalciferol type isomers.

Acidic conditions promote the formation of a C9-hydroxylated isomer of this compound, potentially through a tachysterol-like intermediate. Tachysterol is a trans-isomer of pre-vitamin D and its formation has been observed in studies of Vitamin D2 and this compound under certain conditions.

Iodine can catalyze the cis/trans isomerization of both this compound and its pre-Vitamin D type isomer. This highlights the susceptibility of the triene system in this compound to isomerization reactions.

These transformation studies, often employing techniques like HPLC-MS and HPLC-NMR, help to elucidate the structural changes this compound undergoes under different environmental influences. Understanding these transformations is vital for predicting the compound's behavior and stability in various formulations and storage conditions.

| Condition | Observed Transformation/Degradation | Analytical Methods Used |

| Thermal (in solution) | Reversible transformation to pre-Vitamin D type isomer; further cyclization and dehydration to pyrocalciferol and isopyrocalciferol isomers at elevated temperatures. | HPLC-MS, HPLC-NMR, Chemical Derivatization |

| Acidic Conditions | Formation of a novel C9-hydroxylated isomer, possibly via a tachysterol type intermediate. | HPLC-MS, HPLC-NMR, Chemical Derivatization |

| Iodine Presence | Cis/trans isomerization of this compound and its pre-Vitamin D type isomer. | HPLC-MS, HPLC-NMR, Chemical Derivatization |

Advanced Analytical Methodologies for Ecalcidene Research

High-Resolution Spectroscopic Techniques for Ecalcidene

Spectroscopy plays a crucial role in elucidating the molecular structure and characteristics of this compound. Techniques such as mass spectrometry and nuclear magnetic resonance provide distinct but complementary information.

Mass Spectrometry (MS and MS/MS) for this compound and its Metabolites (in non-human systems)

Mass spectrometry (MS) is a powerful tool for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound khanacademy.org. For this compound, MS and tandem mass spectrometry (MS/MS) have been utilized to investigate its degradation products in non-human systems. Studies have employed HPLC-MS to analyze the thermal, acid-induced, and iodine-induced degradation of this compound. patsnap.comnih.gov This approach allows for the detection and identification of degradation products based on their mass spectral fragmentation patterns. For instance, research has shown that under thermal stress, this compound can reversibly transform into a pre-Vitamin D type isomer, which subsequently yields dehydrated pyrocalciferol (B91607) and isopyrocalciferol (B12761375) type isomers at elevated temperatures. patsnap.comnih.gov Acidic conditions can lead to the formation of a novel C9-hydroxylated isomer. patsnap.comnih.gov The use of LC-MS/MS has also been highlighted for the analysis of various compounds, including vitamin D analogues, in different matrices. nih.govresearchgate.neteurl-pesticides.eu Predicted collision cross section (CCS) values for this compound and its adducts, calculated using CCSbase, are available and can be used to aid in identification during MS analysis. uni.lu

An example of predicted collision cross section data for this compound is provided below: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 456.34722 | 219.8 |

| [M+Na]+ | 478.32916 | 224.6 |

| [M+NH4]+ | 473.37376 | 226.2 |

| [M+K]+ | 494.30310 | 218.0 |

| [M-H]- | 454.33266 | 221.7 |

| [M+Na-2H]- | 476.31461 | 218.7 |

| [M]+ | 455.33939 | 220.5 |

| [M]- | 455.34049 | 220.5 |

Nuclear Magnetic Resonance (NMR) for this compound Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the detailed structure and conformational analysis of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types, numbers, and connectivity of atoms within a molecule. acs.org Specifically for this compound, HPLC-NMR has been employed in conjunction with HPLC-MS and chemical derivatization to investigate its degradation chemistry. patsnap.comnih.gov This hyphenated technique allows for the online separation of components by HPLC followed by immediate structural characterization of the eluting peaks by NMR, providing definitive identification of this compound and its degradation products. patsnap.comnih.gov Studies on vitamin D and its analogs often utilize carbon-13 and proton NMR to understand their conformational behavior. acs.org

Advanced Vibrational Spectroscopy (IR, Raman) for this compound Structural Insights

Advanced vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups and molecular vibrations of a compound. edinst.comphotothermal.com IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in dipole moment, making it sensitive to polar bonds and useful for identifying organic functional groups. photothermal.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that induce a change in polarizability, making it more sensitive to non-polar bonds and symmetric molecules. photothermal.comwikipedia.org While specific detailed applications of IR or Raman spectroscopy solely focused on this compound were not extensively detailed in the search results, these techniques are generally applicable to the structural characterization of organic molecules and vitamin D analogues. edinst.comwikipedia.orgresearchgate.netmdpi.com The combined use of IR and Raman spectroscopy can provide a more complete vibrational fingerprint for comprehensive structural insights. edinst.comphotothermal.com

Chromatographic Separation and Detection of this compound

Chromatographic methods are essential for separating this compound from impurities or matrix components and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Stability

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. nih.govmums.ac.ir HPLC has been extensively applied in the study of this compound, particularly for investigating its degradation and assessing its stability. patsnap.comnih.gov HPLC-UV is a common setup where a UV detector is used to monitor the separated components based on their absorbance of ultraviolet light. patsnap.com The separation power of HPLC allows for the resolution of this compound from its related substances and degradation products, which is crucial for purity assessment. mums.ac.ir Studies on the thermal, acid-induced, and iodine-induced degradation of this compound have utilized HPLC to monitor the formation and disappearance of degradation products over time. patsnap.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification in Preclinical Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. researchgate.netncats.iolipidmaps.orggoogle.com This hyphenated technique is particularly valuable for the quantification of this compound in complex matrices, such as preclinical samples. LC-MS allows for the sensitive and selective detection of this compound even at low concentrations, as the mass spectrometer can specifically detect ions corresponding to the target compound. nih.govwur.nl LC-MS has been used to investigate the degradation chemistry of this compound and its potential metabolism in non-human systems by identifying and quantifying transformation products. nih.govncats.iolipidmaps.org The use of LC-MS/MS, a more advanced form of LC-MS, provides increased selectivity and sensitivity through the fragmentation of parent ions and detection of specific product ions, further enhancing the ability to quantify this compound and its metabolites in complex biological or preclinical samples. researchgate.neteurl-pesticides.euergo-project.eu

Bioanalytical Methods for this compound in Complex Biological Matrices (Non-Human)

Analyzing this compound in complex non-human biological matrices, such as tissues, presents distinct challenges compared to simpler liquid matrices like plasma or urine. These challenges stem from the heterogeneity and intricate composition of tissues, which can interfere with the accurate detection and quantification of the analyte. Effective bioanalytical methods for such matrices require robust sample preparation techniques to isolate the target compound from endogenous interfering substances.

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard in bioanalysis for its high sensitivity and specificity, making it well-suited for the analysis of small molecules like this compound in complex samples ebricmall.com. LC-MS/MS combines the separation power of liquid chromatography with the selective detection capabilities of mass spectrometry, allowing for the identification and quantification of an analyte even within complex mixtures ebricmall.com. The use of tandem MS (MS/MS) further enhances specificity by selecting a precursor ion and then fragmenting it to produce characteristic product ions, providing a highly selective detection method.

Sample preparation is a critical step in the bioanalysis of non-liquid matrices (NLMs), including tissues. Unlike homogeneous liquid samples, tissues require processes such as homogenization, lysis, and solid-phase extraction (SPE) or liquid-liquid extraction to release the analyte and remove interfering components. The goal is to obtain a clean extract suitable for chromatographic separation and mass spectrometric analysis. Challenges in NLM bioanalysis include the complexity of tissue structure, potential heterogeneity of analyte distribution, and matrix effects. Matrix effects, such as ion suppression or enhancement, can occur when coeluting endogenous compounds or residual matrix components affect the ionization efficiency of the target analyte in the mass spectrometer, potentially leading to inaccurate quantification. Strategies to mitigate matrix effects include optimizing sample preparation, utilizing stable isotopically labeled internal standards, and employing matrix-matched calibration.

While specific detailed research findings on this compound bioanalysis exclusively in non-human biological matrices using standard LC-MS/MS were not extensively detailed in the search results, the general principles and techniques applied to similar lipophilic compounds and vitamin D analogs in complex matrices are applicable. LC-MS/MS has been utilized in studies involving the degradation chemistry of this compound, demonstrating its applicability for analyzing the compound. The ability of LC-MS/MS to achieve low detection limits, often in the nano- to picogram-per-milliliter range, underscores its importance for quantifying compounds present at potentially low concentrations in tissues.

Emerging Analytical Platforms for this compound Research (e.g., MALDI Imaging)

Emerging analytical platforms offer new avenues for this compound research, providing complementary information to traditional bioanalytical methods. Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) is one such powerful technique that enables the direct analysis and spatial localization of molecules within tissue sections. Unlike conventional methods that provide average concentrations from homogenized samples, MALDI imaging generates molecular maps showing the distribution of analytes across a tissue sample.

The principle of MALDI imaging involves embedding the tissue section in a suitable matrix material, which co-crystallizes with the analytes present in the tissue. A focused laser beam is then used to desorb and ionize molecules from the matrix-coated tissue surface at specific x,y coordinates. The generated ions are subsequently analyzed by a mass spectrometer, and the signal intensity of specific ions is correlated with their spatial origin, allowing for the reconstruction of a 2D image representing the distribution of the analyte within the tissue. This label-free technique is capable of simultaneously detecting and localizing a wide range of molecular species, including small metabolites, lipids, peptides, and xenobiotics.

MALDI imaging has been applied to the analysis of reconstructed human epidermis models, providing insights into the absorption and distribution of compounds in skin tissue. In one study, this compound was mentioned in the context of evaluating tissue processing methods for high-quality MALDI imaging of lipids in reconstructed human epidermis. Specific m/z values corresponding to this compound ([M + Na]+ at m/z 478.329) were evaluated to assess the impact of different tissue processing techniques on signal intensity and image quality. This demonstrates the potential of MALDI imaging to visualize the spatial distribution of this compound within tissue, which can be invaluable for understanding its uptake and localization at a micro-level.

The application of MALDI imaging to this compound research, particularly in non-human tissue models or animal studies, holds promise for elucidating its tissue penetration and distribution patterns. This spatial information can complement quantitative data obtained from traditional bioanalytical methods, providing a more complete picture of the compound's behavior in biological systems. While still considered an emerging platform for many pharmaceutical applications compared to established techniques like LC-MS/MS, the advancements in instrumentation and methodologies are expanding the utility of MALDI imaging in drug development and research.

Predicted Collision Cross Section Values for this compound Adducts

Predicted collision cross section (CCS) values can provide additional information for compound identification and characterization in mass spectrometry-based methods, including LC-MS and MALDI-MS. These values are dependent on the compound's three-dimensional structure and charge state. Predicted CCS values for various this compound adducts have been computed and can be used to support analytical workflows.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 456.34722 | 219.8 |

| [M+Na]+ | 478.32916 | 224.6 |

| [M+NH4]+ | 473.37376 | 226.2 |

| [M+K]+ | 494.30310 | 218.0 |

| [M-H]- | 454.33266 | 221.7 |

| [M+Na-2H]- | 476.31461 | 218.7 |

| [M]+ | 455.33939 | 220.5 |

| [M]- | 455.34049 | 220.5 |

Data based on computed values available via PubChem.

Theoretical and Computational Chemistry Studies of Ecalcidene

Quantum Mechanical (QM) Calculations for Ecalcidene

Quantum mechanical (QM) calculations are powerful tools used to investigate the electronic structure and properties of molecules by solving the Schrödinger equation idosr.orgwikipedia.org. For this compound, QM calculations can provide insights into its electronic distribution, potential reaction pathways, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions for this compound

Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity. QM calculations can determine parameters such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and electrostatic potential surfaces mdpi.comunipd.it. These properties are key indicators of how this compound might interact with other molecules, including its propensity for undergoing chemical reactions osti.govnih.govmdpi.com. Theoretical studies on similar organic molecules have demonstrated the utility of electronic structure analysis in predicting reactivity, highlighting the importance of factors like the energy gap between HOMO and LUMO orbitals mdpi.com.

Spectroscopic Property Simulations for this compound

Computational chemistry can simulate various spectroscopic properties of this compound, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra researchgate.netmdpi.commdpi.comcsic.es. These simulations are based on the molecule's vibrational modes, electronic transitions, and nuclear environments, as determined by QM calculations tugraz.at. Comparing simulated spectra with experimental data can aid in the identification and characterization of this compound and its potential conformers mdpi.com. While experimental techniques like NMR have been used to study the conformation of vitamin D analogs, computational simulations offer a complementary approach to predict and interpret spectroscopic data acs.org.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their flexibility, conformational changes, and interactions with their environment ucsf.eduresearchgate.netarxiv.org. For this compound, MD simulations can explore its dynamic behavior in various conditions.

This compound Conformation and Flexibility Studies

This compound, like other vitamin D analogs, possesses a flexible structure with various rotatable bonds acs.org. MD simulations can sample the conformational space of this compound, identifying stable conformers and understanding the transitions between them nih.govnih.gov. This is particularly important as the biological activity of a molecule can be highly dependent on its three-dimensional structure physiology.org. Studies on the conformational analysis of vitamin D and its analogs using techniques like NMR provide experimental data that can be used to validate and refine MD simulation parameters acs.org.

This compound-Biomolecule Interaction Dynamics (non-human systems)

MD simulations can be employed to study the dynamic interactions between this compound and biomolecules in non-human systems. This could involve simulating this compound's interactions with proteins, membranes, or other molecules in a simulated biological environment nih.govopenaccessjournals.combioscipublisher.com. Such studies can provide insights into the binding mechanisms, stability of complexes, and the influence of the environment on the interactions plos.org. For instance, studies on metabolites from wild potato have investigated their interactions with bacterial pathogens, demonstrating the application of computational methods in understanding biomolecule interactions in non-human contexts apsnet.org.

Preclinical Biological Investigations of Ecalcidene Non Human Systems

In Vitro Biological Activity Profiling of Ecalcidene

In vitro studies are fundamental for understanding the direct effects of a compound on biological processes at the cellular or tissue level. These studies often precede in vivo evaluations to identify potential mechanisms of action and assess activity in controlled environments.

Cell-based Assays for this compound Modulation of Biological Processes (non-human cell lines)

Cell-based assays utilize live cells as tools to measure a compound's effect on various cellular activities, such as proliferation, differentiation, signal transduction, or specific enzyme activity bioagilytix.comfraunhofer.de. These assays are considered more biologically relevant than non-cell-based methods as they mimic a more natural environment bioagilytix.comfraunhofer.denih.gov. Non-human cell lines are frequently employed in early-stage screening and characterization due to their availability, ease of culture, and reproducibility. While cell-based assays are widely used in preclinical research to assess the modulation of biological processes mdpi.com, specific details regarding the application of this compound in non-human cell line assays and the resulting data are not available in the provided search results.

Organoid and 3D Culture Models for this compound Testing

Organoids and other three-dimensional (3D) cell culture models represent more complex in vitro systems that aim to better replicate the in vivo tissue architecture and function compared to traditional two-dimensional (2D) cell cultures mattek.comabcam.comsigmaaldrich.comcorning.com. These models can incorporate multiple cell types and spatial arrangements, providing a more physiologically relevant environment for testing compound activity abcam.comcelvivo.comnih.govbiorxiv.org. They are increasingly utilized in drug discovery and disease modeling abcam.comcorning.comnih.govbiorxiv.orgecancer.orgyoutube.comyoutube.com. Organoid-based screening, particularly with patient-derived organoids, is gaining acceptance for its ability to mimic in vivo drug responses biorxiv.orgyoutube.comnih.gov. Despite the growing use of these advanced models in preclinical testing mattek.comtechtarget.com, specific research findings detailing the use of organoid or 3D culture models for testing this compound are not present in the provided information.

In Vivo Efficacy and Proof-of-Concept Studies of this compound in Animal Models (excluding human trials)

In vivo studies in animal models are crucial for evaluating the efficacy of a compound within a complex living system, assessing its effects on disease progression, and providing proof-of-concept data mdpi.compharmaron.cominsaindia.res.in. These studies are designed to model human conditions and evaluate the therapeutic potential of drug candidates mdpi.comnih.govfrontiersin.org.

This compound in Animal Disease Models (e.g., rodent models of specific conditions)

Animal disease models, particularly rodent models, are commonly used in preclinical efficacy testing due to their genetic tractability, relatively short life cycles, and availability mdpi.cominsaindia.res.infrontiersin.orgnih.govfrontiersin.org. These models can mimic various aspects of human diseases mdpi.comfrontiersin.orgscantox.comnih.gov. Preclinical studies involving this compound have been mentioned in the context of potential treatments for acne and psoriasis, indicating that animal models relevant to these conditions were likely utilized in investigations in the USA springer.com. However, detailed findings or data from these specific animal disease model studies with this compound are not provided in the search results. One report indicated that preclinical studies of this compound did not replicate the results of earlier third-party studies, suggesting potential challenges in demonstrating consistent efficacy in animal models corporate-ir.net.

Comparative Studies of this compound with Reference Compounds in Animal Systems

Comparative studies in animal models are conducted to evaluate the efficacy of a test compound against established treatments or reference compounds nih.gov. These studies help benchmark the potential therapeutic benefit of a new drug candidate. While comparative studies are a standard part of preclinical evaluation techtarget.comfrontiersin.orgmdibl.org, information regarding specific comparative studies of this compound with reference compounds in animal systems is not detailed in the provided search results. General principles of comparative studies in animal models involve evaluating outcomes such as bacterial load reduction in infection models or assessing disease markers in various condition models nih.gov.

Pharmacokinetics and Biotransformation of this compound in Preclinical Species (Non-Human)

Pharmacokinetics (PK) describes how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism admescope.comcriver.comnih.gov. Biotransformation, a key component of metabolism, involves the chemical modification of the compound by biological systems. Understanding the PK and biotransformation of a compound in preclinical species is essential for interpreting efficacy and safety study results and for predicting human pharmacokinetics admescope.comnih.govfrontiersin.org. Preclinical PK studies in animals like mice and rats provide initial insights into a compound's characteristics, including oral bioavailability, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), clearance, and half-life admescope.com. While the degradation chemistry of this compound has been investigated using analytical techniques such as HPLC-MS, HPLC-NMR, and chemical derivatization idrblab.netphysiology.orgacs.org, detailed pharmacokinetic parameters or specific biotransformation pathways of this compound in various non-human preclinical species are not explicitly provided in the available search results. Preclinical ADME studies can also involve assessing tissue distribution and excretion routes criver.com.

Absorption, Distribution, Metabolism, Excretion (ADME) of this compound in Animals

ADME studies in animal models are fundamental to understanding the pharmacokinetic profile of a compound. These investigations provide crucial information about how much of the compound is absorbed into the bloodstream, where it travels within the body, how it is chemically altered, and how it is eliminated. Toxicokinetics, which describes how the body handles a substance as a function of dose and time, is a cornerstone of this field msdvetmanual.comomicsonline.org.

Absorption refers to the process by which a compound enters the systemic circulation. This can occur through various routes, including the gastrointestinal tract, skin, lungs, or at the site of injection msdvetmanual.com. Factors such as the compound's solubility and the nature of the biological membrane influence the extent of absorption msdvetmanual.comnih.gov.

Distribution describes the movement of the compound from the bloodstream to tissues and organs throughout the body msdvetmanual.com. The distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins or tissue components msdvetmanual.com. Tissue distribution studies, including techniques like quantitative whole-body autoradiography (QWBA), can be employed to determine the concentration of the compound in various tissues over time labcorp.com.

Excretion is the process by which the compound and its metabolites are removed from the body msdvetmanual.combivatec.com. The primary routes of excretion are typically via the kidneys (in urine) or the liver (in bile, which is then eliminated in feces) msdvetmanual.combivatec.com. Other routes, such as excretion in milk, sweat, or saliva, can also occur depending on the compound msdvetmanual.com. Excretion/mass balance studies, often using radiolabeled compounds, are conducted to determine the routes and extent of elimination labcorp.comuni-konstanz.deveedalifesciences.comadmescope.com.

Preclinical ADME studies in animals, such as mice, rats, dogs, and non-human primates, are conducted to provide data that can help predict the compound's behavior in humans labcorp.comuni-konstanz.deadmescope.comthermofisher.com. However, it is important to note that species differences in ADME processes can exist, which need to be considered when extrapolating data to humans omicsonline.orgnih.govuni-konstanz.de.

Metabolite Identification and Profiling of this compound in Animal Models

Metabolite identification and profiling studies in animal models are conducted to characterize the chemical structures of the metabolites formed and to determine their relative abundance in biological matrices such as plasma, urine, feces, bile, and tissues labcorp.comwuxiapptec.com. This is a crucial part of preclinical evaluation as metabolites can have different pharmacological or toxicological activities compared to the parent compound omicsonline.orgthermofisher.com.

Studies typically involve administering the compound to animals and collecting biological samples at various time points wuxiapptec.comadmescope.com. These samples are then analyzed using advanced analytical techniques, most commonly liquid chromatography-mass spectrometry (LC-MS), often coupled with high-resolution mass spectrometry (HRMS) wuxiapptec.compharmaron.comcriver.com.

The process of metabolite identification involves separating the different components in the biological sample and then using mass spectrometry to determine the mass-to-charge ratio of the parent compound and its metabolites wuxiapptec.compharmaron.com. Further fragmentation of the metabolites can provide structural information, allowing for their identification pharmaron.com. Metabolite profiling involves quantifying the relative amounts of the parent compound and each metabolite present in the samples over time wuxiapptec.com.

The goal of these studies is to propose the major metabolic pathways of the compound in the tested animal species wuxiapptec.com. Comparing the metabolite profiles across different animal species used in toxicology studies is also important to ensure that the human metabolite profile is adequately covered by the animal models uni-konstanz.deveedalifesciences.com.

This compound is known to be a vitamin D analog nih.govlipidmaps.orgresearchgate.net. Vitamin D compounds can undergo various metabolic transformations, including hydroxylation and other modifications researchgate.net. While the general processes of vitamin D metabolism are known, the specific metabolic fate and the exact structures of all metabolites of this compound in different animal species would be determined through dedicated metabolite identification and profiling studies.

Interactions of Ecalcidene with Other Compounds and Systems Preclinical/molecular Focus

Synergistic and Antagonistic Effects of Ecalcidene Combinations (Preclinical)

Preclinical studies exploring the synergistic and antagonistic effects of this compound in combination with other molecules have been conducted in both in vitro systems and non-human animal models.

This compound Co-administration with Other Molecules in In Vitro Systems

Research has investigated the effects of this compound in combination with other compounds in in vitro settings, particularly in the context of cell proliferation. One study mentioned the use of this compound alongside other compounds in investigations of synergistic or antagonistic effects on bladder cancer cell proliferation when combined with chemotherapeutic agents. googleapis.comgoogle.com However, the specific outcomes of this compound combinations in these in vitro studies regarding synergism or antagonism were not detailed in the provided information, with the focus of the cited source being on calcitriol (B1668218) combinations. googleapis.comgoogle.com

Combination Studies of this compound in Animal Models (non-human)

Studies in animal models have also included this compound in combination with other agents. One source indicates that studies in animal models have shown only marginal effects of this compound. googleapis.com The context of these animal studies appears to involve investigations into potential synergistic or antagonistic effects in drug combination studies. googleapis.com However, comprehensive data on specific synergistic or antagonistic effects observed in non-human animal models with this compound combinations were not extensively available in the provided search results. Animal models are widely used in preclinical research to study disease pathogenesis and evaluate potential treatments, including for conditions like rheumatoid arthritis and diabetes. eupati.eumdpi.comfrontiersin.org The choice of animal model depends on the research question and the relevance of the model to human physiology and disease. eupati.euharvard.edu

This compound Interactions with Environmental Factors

The interaction of this compound with environmental factors, including its stability and reactivity, is relevant for understanding its fate outside of biological systems.

Photochemical Stability and Degradation of this compound

The photochemical stability and degradation of vitamin D analogues, including this compound, have been investigated. Studies have examined the degradation chemistry of this compound using techniques such as HPLC-MS and HPLC-NMR. researchgate.netnih.govphysiology.orgidrblab.net Previous research has reported on the degradation phenomenon for vitamin D2 and this compound, indicating sensitivity to factors like light and temperature. nih.gov For instance, calcipotriol (B1668217), another compound discussed alongside this compound in a degradation study, was found to be unstable at temperatures above 50 °C and very sensitive to light. nih.gov This suggests that, as a vitamin D analogue, this compound may also exhibit sensitivity to light-induced degradation.

Advanced Applications and Emerging Research Directions for Ecalcidene Excluding Human Therapy

Ecalcidene in Nanoscience and Nanotechnology

Nanoscience and nanotechnology involve the understanding, manipulation, and control of matter at dimensions roughly between 1 and 100 nanometers. This field offers novel approaches for material design and application, and there is emerging interest in how compounds like this compound might be integrated or utilized within nanoscale systems, excluding therapeutic drug delivery to humans or human diagnostics.

This compound Encapsulation and Controlled Release Systems (for non-human/material applications)

Controlled release systems are designed to regulate the timing, rate, and location of substance release. While extensively studied for drug delivery, the principles of encapsulation and controlled release are also applicable in various non-human domains, such as agriculture, material science, and environmental remediation. Encapsulation involves enclosing a substance within a carrier material, often at the micro or nanoscale, to protect it, improve its handling, or control its release profile. mdpi.comnih.govfrontiersin.orgumich.edu

Research in controlled release systems often utilizes polymers and nanomaterials to achieve desired release kinetics. mdpi.comnih.govfrontiersin.orgumich.edu While specific detailed research on the encapsulation and controlled release of this compound for non-human applications is not extensively documented in the provided search results, the general principles of encapsulating small molecules and vitamin D analogs in polymeric or lipid-based carriers for stability and controlled release have been explored in other contexts, such as food fortification. researchgate.netresearchgate.net The potential for this compound to be incorporated into similar non-human controlled release systems exists, leveraging its specific chemical properties within a designed matrix to manage its interaction with an environment or its availability over time for material or environmental purposes.

This compound-Based Nanomaterials for Sensing and Diagnostics (non-human diagnostics)

Nanomaterials offer unique properties, such as high surface area-to-volume ratios and tunable optical or electronic characteristics, which make them suitable for sensing and diagnostic applications. mdpi.commdpi.comnih.govnano.govfrontiersin.org Nanomaterial-based sensors can detect specific molecules or changes in their environment with high sensitivity. mdpi.commdpi.comnih.govnano.govfrontiersin.org

While the search results discuss the broader application of nanomaterials in sensing and diagnostics, particularly in the context of detecting biomarkers mdpi.commdpi.comnih.govfrontiersin.org, direct examples of this compound being used as a component in nanomaterials for non-human sensing or diagnostic devices are not prominently featured. However, this compound has been identified and detected using advanced analytical techniques like MALDI imaging, which can be coupled with mass spectrometry. researchgate.netnih.govacs.org This demonstrates that this compound's chemical structure is amenable to detection methods relevant in materials analysis and potentially in sophisticated sensing platforms. Future research could explore the functionalization of nanomaterials with this compound or its derivatives, or the development of sensors designed to detect this compound itself in specific non-human matrices, although specific applications in this area require further investigation.

This compound in Advanced Materials Science

Advanced materials science focuses on the discovery, design, and application of new materials with superior properties. This interdisciplinary field encompasses polymers, composites, electronic and optical materials, and surface science. icmatse.orguni-graz.atstam-journal.orgiaamonline.orgupc.edu this compound's chemical structure presents opportunities for its incorporation into or modification of various material systems.

Development of this compound-Modified Polymers and Composites

Polymers and composites are ubiquitous in modern materials science, offering a wide range of mechanical, thermal, and chemical properties. Modification of polymers involves altering their structure or incorporating additives to enhance specific characteristics. Composites combine different materials to achieve synergistic properties. google.comcbsa-asfc.gc.cacbsa-asfc.gc.cagoogle.comresearch-solution.com

This compound has been mentioned in the context of modified conjugated diene polymers and rubber compositions in patent literature, suggesting potential applications in polymer science. google.com While detailed research findings on the specific properties of this compound-modified polymers or composites are not widely available in the provided results, the inclusion of this compound in such materials indicates exploration into how its chemical structure might influence material performance. Potential areas of impact could include changes in mechanical strength, thermal stability, or surface properties, depending on how this compound is integrated into the polymer matrix or composite structure.

This compound in Anti-Fouling Coatings and Surface Modification

Anti-fouling coatings and surface modifications are employed to prevent the accumulation of unwanted biological organisms (biofouling) or other substances on surfaces. This is particularly important in marine environments, industrial systems, and certain material applications. google.com Surface topography and chemical composition play crucial roles in resisting bioadhesion. google.com

This compound is listed among compounds in a patent describing surface topographies for non-toxic bioadhesion control. google.com This indicates that this compound is being considered or explored for its potential in preventing biofouling or modifying surfaces to control bioadhesion. The patent discusses creating surfaces with specific microscale dimensions using various materials, including polymers, ceramics, and metals, to resist the settlement and adhesion of organisms like algae and barnacles. google.com While the precise mechanism of this compound's contribution to anti-fouling in this context is not detailed in the provided abstract, its inclusion suggests a potential role in influencing surface properties to deter biological attachment.

This compound in Agricultural or Environmental Technologies

Research indicates potential applications for this compound in areas outside of human therapeutics, specifically within agricultural and environmental technologies. Its properties suggest utility in controlling microorganisms, which is relevant to both crop protection and environmental remediation efforts.

This compound in Crop Protection Strategies (e.g., plant disease)

While research directly detailing this compound's use in crop protection is limited in the provided results, related compounds and concepts offer insights into potential avenues. The search results mention antimicrobial compositions that can be applied in various aspects, including agriculture google.comgoogle.com. These compositions are described as being active against a broad spectrum of viruses, bacteria, and fungi, which are common causes of plant diseases google.comgoogle.com. One patent discusses the use of such compositions to treat cultures for various plant viruses and for decontaminating farm animals, farmyard animals, and surrounding surfaces google.com. The potential for this compound or related compounds to exhibit similar broad-spectrum antimicrobial activity suggests a possible role in controlling plant pathogens.

Furthermore, research into metabolites from wild potato varieties has identified compounds that inhibit virulence factors of bacterial pathogens like Pectobacterium brasiliense, which causes soft rot and blackleg disease in potatoes apsnet.org. While this compound is mentioned in a table within this research, its specific role or activity in this context is not detailed in the provided snippets apsnet.org. However, this highlights the ongoing exploration of natural and synthetic compounds for their potential in plant disease management.

This compound for Environmental Remediation Applications

The concept of using antimicrobial compositions for disinfection and sterilization extends to environmental applications. The search results mention the use of such compositions for sterilizing or disinfecting gaseous environments, including air purification in houses and industrial sites google.comgoogle.com. They are also noted for use in decontaminating soil and equipment google.com. The broad-spectrum activity against bacteria, fungi, viruses, and spores described for these compositions suggests potential in remediating environments contaminated with these microorganisms google.comgoogle.com. While this compound's direct application in large-scale environmental remediation is not explicitly detailed, its inclusion in the context of these antimicrobial compositions implies a potential role in such technologies.

Future Perspectives and Unexplored Research Avenues for this compound

The existing information on this compound, particularly outside of human therapy, appears to be in nascent stages, suggesting numerous unexplored research avenues.

Integration of this compound into Multifunctional Systems

The potential for this compound to be part of multifunctional systems is an area ripe for exploration. Given its identification as a vitamin D derivative nih.gov and the mention of vitamin D's pleiotropic effects mdpi.com, this compound might possess a range of biological activities beyond simple antimicrobial action. Integrating this compound into systems that combine its potential antimicrobial properties with other functionalities, such as plant growth promotion or targeted delivery mechanisms, could lead to novel applications in agriculture or environmental science. Research into how this compound interacts with other compounds or materials in complex matrices would be crucial for developing such systems.

Interdisciplinary Research Paradigms involving this compound

Exploring this compound's potential necessitates interdisciplinary collaboration. Combining expertise from chemistry, biology (plant pathology, microbiology), environmental science, and materials science could unlock new applications. For instance, chemists could focus on synthesizing novel this compound derivatives with enhanced target specificity or environmental stability. Biologists could investigate its precise mechanisms of action against specific plant pathogens or environmental contaminants. Environmental scientists could study its fate and transport in different environmental matrices. Materials scientists could work on encapsulating or formulating this compound for controlled release in agricultural or remediation settings. The limited public information available suggests that much of the potential for this compound in these non-therapeutic fields remains to be discovered through such interdisciplinary efforts.

Q & A

Q. What ethical considerations are paramount when publishing this compound research?

- Methodological Answer :

- Disclose funding sources and potential conflicts of interest.

- Ensure proper attribution for shared reagents or data.

- Adhere to institutional guidelines for hazardous material handling and waste disposal .

Methodological Frameworks

For data contradiction resolution (e.g., conflicting bioactivity):

Comparative Analysis : Tabulate variables across studies (e.g., experimental conditions, analytical methods).

Replication : Repeat experiments under controlled parameters.

Statistical Validation : Apply ANOVA or regression models to assess significance of discrepancies.

For literature reviews :

Keyword Strategy : Use Boolean operators (AND/OR) to refine searches (e.g., "this compound AND degradation kinetics").

Exclusion Criteria : Filter out non-peer-reviewed sources and studies lacking methodological transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.